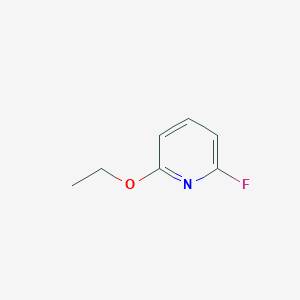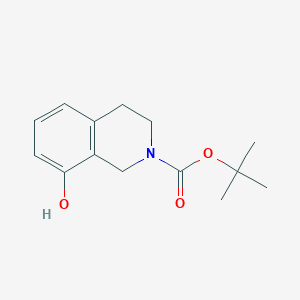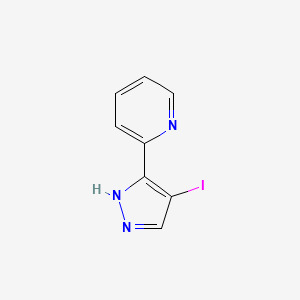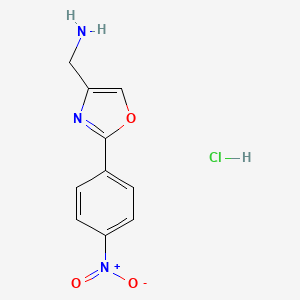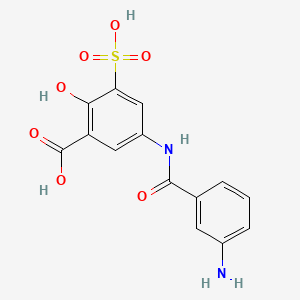
3-(3-Chlorophenyl)butan-2-one
Overview
Description
3-(3-Chlorophenyl)butan-2-one, also known as 3-Chloromethcathinone or 3-CMC, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a popular research chemical that is often used as a substitute for other stimulants such as amphetamines and cocaine. In recent years, there has been a growing interest in studying the properties and effects of 3-CMC due to its potential therapeutic applications.
Scientific Research Applications
Crystal Structure and Chemical Properties
Crystal Structure Analysis : The study of crystal structures, such as cyproconazole, which contains a chlorophenyl component similar to 3-(3-Chlorophenyl)butan-2-one, helps in understanding the molecular arrangement and interactions within these compounds. Such analyses can lead to insights into their physical and chemical properties (Kang et al., 2015).
Chemical Reactivity and Interactions : Research into molecules like 3-(3-Chlorophenyl)butan-2-one focuses on their reactivity and interaction with other compounds. For instance, studies on the conformational landscape of related molecules provide insights into how these compounds interact with other molecules, which is crucial for their application in various fields, such as pharmaceuticals and materials science (Rondino et al., 2016).
Pharmaceutical and Medical Research
Sigma-2 Receptor Ligands and Anticancer Activity : Compounds like 3-(3-Chlorophenyl)butan-2-one are being explored as sigma-2 receptor ligands with potential anticancer activities. Research in this area is focused on synthesizing new analogs that bind preferentially to sigma-2 receptors and exhibit selective toxicity towards cancer cells, presenting a promising avenue for cancer treatment (Asong et al., 2019).
Discovery of Nonpeptide Agonists : Studies have also been conducted on related compounds to discover nonpeptide agonists for various receptors. These agonists, by targeting specific receptors, can serve as valuable pharmacological tools or potential drug leads in treating various diseases (Croston et al., 2002).
Chemical Synthesis and Material Science
Reductive Arylation : Research into the reductive arylation of electron-deficient olefins, involving compounds like 4-(4-chlorophenyl)butan-2-one, contributes to the development of new synthetic methodologies. This can have wide-ranging applications in chemical synthesis and the production of complex molecules (Citterio, 2003).
Solvation and Thermodynamic Properties : The study of the solvation and thermodynamic properties of binary mixtures involving compounds like butan-2-one is important in understanding their behavior in different solvents. This knowledge is essential in various industrial applications, including solvent selection and process optimization (Varfolomeev et al., 2015).
properties
IUPAC Name |
3-(3-chlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZRSBKNMTPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698774 | |
| Record name | 3-(3-Chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)butan-2-one | |
CAS RN |
21905-97-5 | |
| Record name | 3-(3-Chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




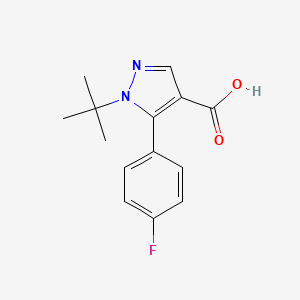


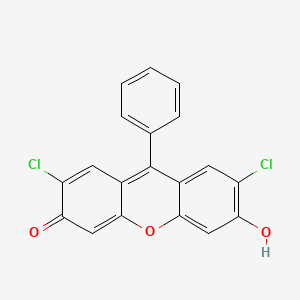
![Benzenesulfonic acid, 2,5-bis[(4-nitrobenzoyl)amino]-](/img/structure/B1504595.png)


